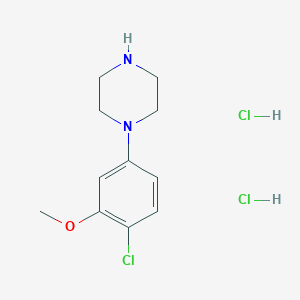
1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride
Vue d'ensemble
Description
1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is a piperazine derivative . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity . This compound is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts, and the aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 1-(4-Methoxyphenyl)piperazine has a melting point of 42-47 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Scale-Up Synthesis : This compound has been involved in the scale-up synthesis of dopamine uptake inhibitors, showcasing its role in the development of pharmaceuticals (Ironside et al., 2002).
- Electrochemical Characterization : The electrochemical behavior and voltammetric determination of aryl piperazines, including this compound, have been studied, highlighting its significance in forensic analysis (Milanesi et al., 2021).
- NMR Study : This compound has been analyzed using spectroscopic techniques, providing detailed molecular insights (Qin et al., 2005).
- Spectroscopic Investigation : Studies have been conducted on the vibrational and electronic properties of phenyl substituted compounds including this derivative, using spectroscopic methods (Prabavathi et al., 2015).
Biological and Pharmacological Research
- HIV-1 Reverse Transcriptase Inhibitors : It has been used in the synthesis of analogues for the inhibition of HIV-1 reverse transcriptase, an important target in HIV treatment (Romero et al., 1994).
- Anticonvulsant Activity : Research into new kojic acid derivatives, including compounds with this piperazine, has shown potential anticonvulsant properties (Aytemir et al., 2010).
- Fluorescent Ligands for 5-HT1A Receptors : Studies have explored the synthesis of fluorescent ligands for human 5-HT1A receptors using derivatives like this compound, which could be crucial in receptor visualization and neurological research (Lacivita et al., 2009).
Other Applications
- Decomposition Kinetics : The decomposition kinetics of a Mannich base related to this compound has been studied, providing valuable chemical reaction insights (Mollica et al., 1970).
- Synthesis of Novel Compounds : It has been used in the synthesis of novel compounds with potential pharmacological effects, such as antiarrhythmic and antihypertensive activities (Malawska et al., 2002).
Mécanisme D'action
Target of Action
The primary target of 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is the H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .
Mode of Action
This compound is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . It is comparable to 3,4-methylenedioxymethamphetamine in its mode of action . This suggests that the compound interacts with its targets, leading to changes in the cellular environment and potentially influencing the behavior of the cell.
Result of Action
The compound exhibits euphoric, stimulant properties comparable to those produced by amphetamine . It has been tested for in vivo anti-allergic activities, with significant effects observed on both allergic asthma and allergic itching .
Safety and Hazards
Orientations Futures
Piperazine derivatives are important intermediates in the preparation of various pharmaceuticals used to treat depression and post-traumatic stress . Therefore, the future directions of research on 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride could involve its potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIPHNQDFQGCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

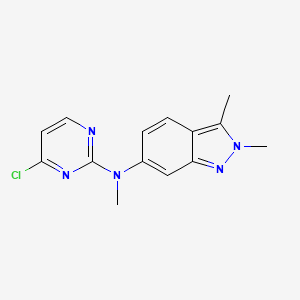
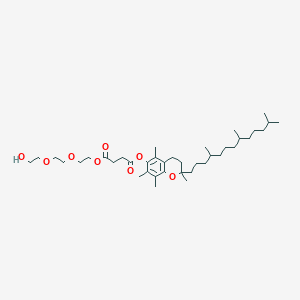
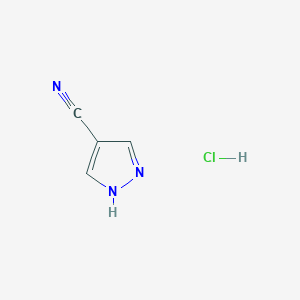
![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)
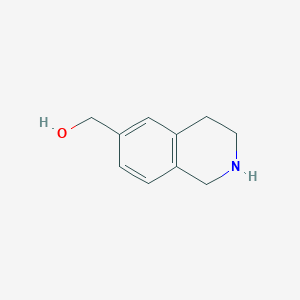
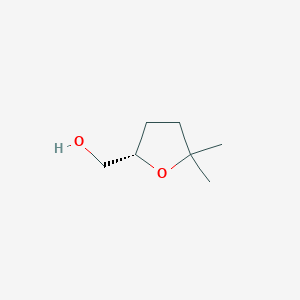
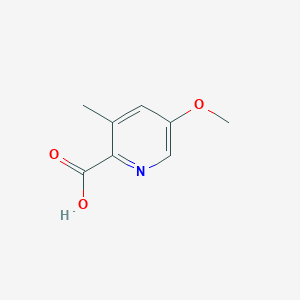
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)
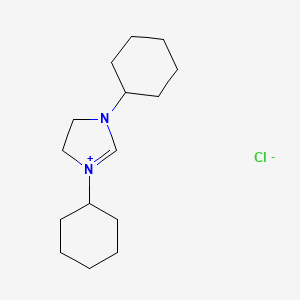
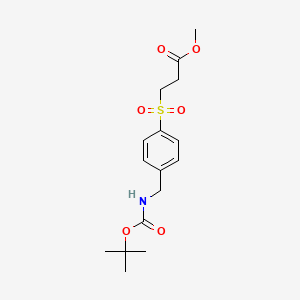
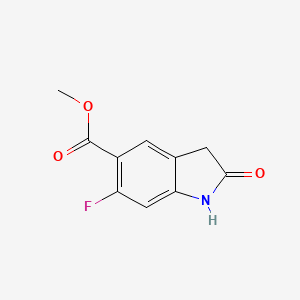
![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)
![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)
